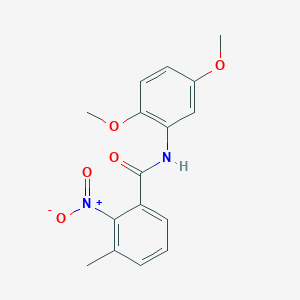![molecular formula C18H22N2O B5699944 N-[4-(dimethylamino)phenyl]-4-phenylbutanamide](/img/structure/B5699944.png)
N-[4-(dimethylamino)phenyl]-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylone is a synthetic cathinone that was first synthesized in 2014. It is a derivative of butylone, a cathinone that has been banned in many countries due to its harmful effects. Dibutylone is a white crystalline powder that is soluble in water and ethanol. It is often sold as a research chemical and is not intended for human consumption.
Mechanism of Action
Dibutylone acts as a reuptake inhibitor of serotonin, norepinephrine, and dopamine. It binds to the transporters that are responsible for reabsorbing these neurotransmitters, preventing them from being taken back up into the presynaptic neuron. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, leading to increased stimulation of the postsynaptic neuron.
Biochemical and physiological effects:
Dibutylone has been shown to have stimulant effects on the central nervous system. It can lead to increased heart rate, blood pressure, and body temperature. It can also cause feelings of euphoria, energy, and sociability. Dibutylone has been shown to have a shorter duration of action than other cathinones, lasting only 2-3 hours.
Advantages and Limitations for Lab Experiments
Dibutylone has been used in scientific research as a tool for studying the effects of cathinones on the central nervous system. It has advantages over other cathinones in that it has a shorter duration of action, making it easier to study its effects. However, its use in lab experiments is limited by its potential for abuse and its lack of approved therapeutic uses.
Future Directions
There are many future directions for research on Dibutylone. One area of interest is its potential therapeutic effects in treating depression and anxiety. Another area of interest is its potential for abuse and addiction, and ways to mitigate these risks. Additionally, further research is needed to fully understand the mechanism of action of Dibutylone and its effects on the central nervous system.
Synthesis Methods
Dibutylone can be synthesized using a variety of methods, including reductive amination and Mannich reaction. In the reductive amination method, butylone is reacted with dimethylamine in the presence of a reducing agent such as sodium borohydride. In the Mannich reaction, butylone is reacted with formaldehyde and dimethylamine to form Dibutylone.
Scientific Research Applications
Dibutylone has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This can lead to increased feelings of euphoria, energy, and sociability. Dibutylone has also been studied for its potential therapeutic effects in treating depression and anxiety.
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-20(2)17-13-11-16(12-14-17)19-18(21)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-14H,6,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUSNANZAIHOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-4-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5699866.png)
![3-[(4-fluorobenzyl)thio]-5-(2-isopropoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5699867.png)

![2-butyl-3-[(3,4-dichlorobenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5699882.png)
![3-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699890.png)



![N-[2-(4-fluorophenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5699918.png)

![ethyl 5,5-dimethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5699928.png)

![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5699931.png)
